molecular formula C4H6ClN3S B12912854 4H-1,2,3-Triazole, 4-chloro-5-(ethylthio)- CAS No. 664979-96-8

4H-1,2,3-Triazole, 4-chloro-5-(ethylthio)-

Katalognummer: B12912854
CAS-Nummer: 664979-96-8
Molekulargewicht: 163.63 g/mol
InChI-Schlüssel: KOGWNDKHHGZCFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-1,2,3-Triazole, 4-chloro-5-(ethylthio)- is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a chlorine atom at the 4-position and an ethylthio group at the 5-position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Vorbereitungsmethoden

The synthesis of 4H-1,2,3-Triazole, 4-chloro-5-(ethylthio)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of an alkyne with an azide in the presence of a copper catalyst can lead to the formation of 1,2,3-triazoles . Industrial production methods often involve optimizing these reactions to achieve high yields and purity. The use of environmentally friendly solvents and catalysts is also a focus in modern synthetic approaches .

Analyse Chemischer Reaktionen

4H-1,2,3-Triazole, 4-chloro-5-(ethylthio)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4H-1,2,3-Triazole, 4-chloro-5-(ethylthio)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.

    Medicine: Triazole derivatives are known for their potential in treating various diseases, including cancer, due to their ability to inhibit specific enzymes and receptors.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 4H-1,2,3-Triazole, 4-chloro-5-(ethylthio)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

4H-1,2,3-Triazole, 4-chloro-5-(ethylthio)- can be compared with other similar triazole compounds, such as:

The uniqueness of 4H-1,2,3-Triazole, 4-chloro-5-(ethylthio)- lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other triazole derivatives.

Eigenschaften

CAS-Nummer

664979-96-8

Molekularformel

C4H6ClN3S

Molekulargewicht

163.63 g/mol

IUPAC-Name

4-chloro-5-ethylsulfanyl-4H-triazole

InChI

InChI=1S/C4H6ClN3S/c1-2-9-4-3(5)6-8-7-4/h3H,2H2,1H3

InChI-Schlüssel

KOGWNDKHHGZCFE-UHFFFAOYSA-N

Kanonische SMILES

CCSC1=NN=NC1Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.